molecular formula C10H17NO2S B2619549 N-(but-3-yn-1-yl)cyclohexanesulfonamide CAS No. 1341894-65-2

N-(but-3-yn-1-yl)cyclohexanesulfonamide

Numéro de catalogue B2619549
Numéro CAS: 1341894-65-2
Poids moléculaire: 215.31
Clé InChI: KITPUOBKWQKMCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(but-3-yn-1-yl)cyclohexanesulfonamide”, similar compounds such as “N-(but-3-yn-1-yl)methanesulfonamide” have been synthesized . The synthesis of these types of compounds often involves various chemical reactions, including the use of catalysts like ytterbium, palladium, ruthenium, and copper .

Mécanisme D'action

The mechanism of action of N-(but-3-yn-1-yl)cyclohexanesulfonamide involves the inhibition of a protein called Bruton's tyrosine kinase (BTK). BTK plays a critical role in the activation of B cells and the production of antibodies. By inhibiting BTK, this compound can reduce the production of antibodies and modulate the immune response. Additionally, BTK has been shown to play a role in the growth and proliferation of cancer cells, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This makes it a potential treatment for diseases such as macular degeneration and diabetic retinopathy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(but-3-yn-1-yl)cyclohexanesulfonamide is its specificity for BTK. This makes it a potentially safer and more effective treatment compared to other BTK inhibitors that may also target other proteins. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for research on N-(but-3-yn-1-yl)cyclohexanesulfonamide. One area of interest is the development of more soluble analogs of this compound that can be more easily administered in vivo. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and infectious diseases. Finally, the combination of this compound with other cancer therapies, such as immunotherapy and targeted therapy, should be explored to determine whether it can enhance the effectiveness of these treatments.

Méthodes De Synthèse

The synthesis of N-(but-3-yn-1-yl)cyclohexanesulfonamide involves the reaction of 1,4-cyclohexanediamine with but-3-yn-1-ol and p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.

Applications De Recherche Scientifique

N-(but-3-yn-1-yl)cyclohexanesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves its use in the treatment of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In addition to its cancer-fighting properties, this compound has also been studied for its anti-inflammatory and immunomodulatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Propriétés

IUPAC Name

N-but-3-ynylcyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-2-3-9-11-14(12,13)10-7-5-4-6-8-10/h1,10-11H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITPUOBKWQKMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNS(=O)(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.